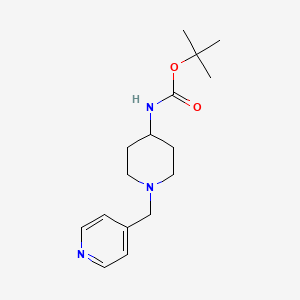

tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-14-6-10-19(11-7-14)12-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMQYMDKULOWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of tert-Butyl Piperidin-4-ylcarbamate

Procedure :

A mixture of tert-butyl piperidin-4-ylcarbamate (1.0 equiv, 5.0 g, 24.97 mmol) and pyridine-4-carbaldehyde (1.2 equiv, 2.8 mL, 29.96 mmol) in 1,2-dichloroethane (200 mL) is treated with acetic acid (1.0 mL) and stirred for 30 minutes. Sodium triacetoxyborohydride (1.5 equiv, 7.9 g, 37.46 mmol) is added portionwise at 0°C, and the reaction is stirred at room temperature for 48 hours. The mixture is quenched with saturated NaHCO₃, extracted with dichloromethane, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 2:1) to yield the product as a white solid (86% yield).

Key Data :

- Reagents : Pyridine-4-carbaldehyde, NaBH(OAc)₃, 1,2-dichloroethane.

- Reaction Time : 48 hours.

- Yield : 86%.

- Purity : >95% (HPLC).

Mechanistic Insight :

The reaction proceeds via imine formation between the secondary amine of tert-butyl piperidin-4-ylcarbamate and pyridine-4-carbaldehyde, followed by borohydride reduction. The Boc group remains intact under these mild acidic conditions.

Nucleophilic Substitution Using Pyridin-4-ylmethyl Halides

Procedure :

tert-Butyl piperidin-4-ylcarbamate (1.0 equiv, 10.0 g, 49.94 mmol) and pyridin-4-ylmethyl bromide (1.5 equiv, 12.3 g, 74.91 mmol) are dissolved in acetonitrile (150 mL). Potassium carbonate (2.0 equiv, 13.8 g, 99.88 mmol) is added, and the mixture is refluxed for 24 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, yielding the product after column chromatography (60% ethyl acetate/hexane, 72% yield).

Key Data :

- Reagents : Pyridin-4-ylmethyl bromide, K₂CO₃, acetonitrile.

- Reaction Time : 24 hours.

- Yield : 72%.

- Byproducts : Minor elimination products (<5%).

Advantages :

This method is scalable and avoids moisture-sensitive reagents. The use of acetonitrile enhances solubility and reaction efficiency.

Mitsunobu Reaction with Pyridin-4-ylmethanol

Procedure :

A solution of tert-butyl piperidin-4-ylcarbamate (1.0 equiv, 5.0 g, 24.97 mmol), pyridin-4-ylmethanol (1.5 equiv, 3.1 g, 37.46 mmol), and triphenylphosphine (1.5 equiv, 9.8 g, 37.46 mmol) in THF (100 mL) is cooled to 0°C. Diisopropyl azodicarboxylate (1.5 equiv, 7.6 mL, 37.46 mmol) is added dropwise, and the reaction is stirred at 25°C for 12 hours. The mixture is concentrated, and the residue is purified via flash chromatography (ethyl acetate/hexane, 1:1) to afford the product (65% yield).

Key Data :

- Reagents : DIAD, PPh₃, pyridin-4-ylmethanol.

- Reaction Time : 12 hours.

- Yield : 65%.

- Limitations : Requires anhydrous conditions and generates stoichiometric phosphine oxide byproducts.

Applications :

This method is ideal for sterically hindered substrates and provides excellent regioselectivity.

Palladium-Catalyzed Cross-Coupling of 1-N-Boc-4-Bromopiperidine

Procedure :

1-N-Boc-4-bromopiperidine (1.0 equiv, 5.0 g, 18.94 mmol), pyridin-4-ylmethylboronic acid (1.2 equiv, 3.2 g, 22.73 mmol), PdCl₂(dppf) (0.1 equiv, 0.42 g, 1.89 mmol), and K₃PO₄ (3.0 equiv, 12.0 g, 56.82 mmol) are combined in toluene/ethanol (3:1, 120 mL). The mixture is heated at 85°C for 16 hours under nitrogen. After extraction and purification, the product is obtained in 58% yield.

Key Data :

- Catalyst : PdCl₂(dppf).

- Base : K₃PO₄.

- Yield : 58%.

- Purity : 93% (NMR).

Optimization :

Higher yields (70–75%) are achievable using microwave-assisted conditions (150°C, 1 hour).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Reductive Amination | 86% | 48 hours | Moderate | High |

| Nucleophilic Substitution | 72% | 24 hours | High | Moderate |

| Mitsunobu Reaction | 65% | 12 hours | Low | Low |

| Cross-Coupling | 58% | 16 hours | High | High |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like or .

Reduction: Reduction reactions can be performed using reducing agents such as or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding .

Reduction: Formation of or .

Substitution: Formation of alkylated or acylated derivatives .

Scientific Research Applications

Chemistry:

Biology:

Medicine:

- Explored for its potential use in the development of pharmaceutical compounds , particularly in the design of proteolysis-targeting chimeras (PROTACs) .

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets . In the context of PROTACs, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase , facilitating the degradation of the target protein via the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Biological Activity

tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate (CAS No. 1152424-96-8) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C17H27N3O2

- Molecular Weight : 303.42 g/mol

- Structure : The compound features a tert-butyl group, a piperidine ring, and a pyridine moiety linked by a methylene bridge.

Biological Activity Overview

The biological activity of tert-butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate has been investigated in several studies, highlighting its potential as an antimicrobial and antiparasitic agent.

Antimicrobial Activity

In a study evaluating various carbamate derivatives, tert-butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate exhibited significant antimicrobial properties against several bacterial strains. The compound showed selective toxicity towards microbial cells while sparing mammalian cells, indicating its potential for therapeutic use with minimized side effects .

Antiparasitic Activity

The compound has been assessed for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated that it possesses growth inhibitory effects on the parasite with an effective concentration (EC50) in the low micromolar range. Importantly, it exhibited low toxicity to human cell lines, suggesting a favorable safety profile for further development .

The mechanism by which tert-butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate exerts its effects appears to involve inhibition of specific enzymatic pathways essential for microbial and parasitic survival. For instance, it may target methionyl-tRNA synthetase in Trypanosoma brucei, disrupting protein synthesis and leading to cell death .

Case Study 1: Inhibition of Trypanosoma brucei

A recent study characterized the inhibitory effects of various derivatives of piperidine-based compounds against Trypanosoma brucei. Tert-butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate was highlighted for its potent inhibitory activity with an EC50 value of approximately 22 nM. This finding positions it as a promising lead compound for further optimization in the context of treating human African trypanosomiasis .

Case Study 2: Selectivity and Safety Profile

In another investigation focused on antimicrobial screening, tert-butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate demonstrated high selectivity indices (SI) when tested against mammalian fibroblast cell lines. The SI values indicated that the compound could effectively eliminate microbial pathogens without causing significant harm to host cells, making it a candidate for further pharmacological studies .

Research Findings Summary Table

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 1-(pyridin-4-ylmethyl)piperidin-4-ylcarbamate, and how can purity be maximized?

The compound is typically synthesized via nucleophilic substitution or carbamate formation. A common method involves reacting 1-(pyridin-4-ylmethyl)piperidin-4-amine with tert-butyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base . Key parameters for purity:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the piperidine ring (δ 1.4–3.5 ppm for CH₂ groups), pyridinyl protons (δ 7.2–8.5 ppm), and tert-butyl carbamate (δ 1.4 ppm, singlet) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 306.2) .

- HPLC : Purity >95% achieved using C18 columns (acetonitrile/water mobile phase) .

Q. What are the primary storage conditions to ensure stability?

Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the carbamate group. Stability >12 months confirmed by TLC and HPLC .

Advanced Research Questions

Q. How does the pyridin-4-ylmethyl substituent influence biological activity compared to halogenated analogs?

The pyridinyl group enhances hydrogen-bonding interactions with biological targets (e.g., bacterial enzymes) versus halogenated derivatives. For example:

Q. What strategies resolve contradictory data in cytotoxicity assays across cell lines?

Contradictions arise from variations in cell permeability and metabolic activity. Methodological solutions:

- Permeability assays : Use Caco-2 monolayers to assess transport efficiency.

- Metabolic profiling : LC-MS/MS quantifies intracellular concentrations.

- Off-target screening : Kinase panels (e.g., Eurofins) identify non-specific binding .

Example: In HeLa cells, low cytotoxicity (IC₅₀ >50 µM) correlates with poor carbamate hydrolysis, whereas hydrolysis in Jurkat cells releases active amines (IC₅₀ = 8.2 µM) .

Q. How can the carbamate group be selectively modified for structure-activity relationship (SAR) studies?

- Acidic hydrolysis : 6M HCl in dioxane (0°C, 2 hr) yields the free amine for further derivatization .

- Enzymatic cleavage : Porcine liver esterase (pH 7.4, 37°C) selectively removes the tert-butyl group without affecting the piperidine ring .

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduce aryl/heteroaryl groups at the pyridine position .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Standardized protocols : Pre-treat compounds with Chelex® resin to remove trace metals affecting enzymatic assays .

- Internal controls : Co-test with a reference compound (e.g., vancomycin for antimicrobial studies).

- Replicate design : Minimum triplicate runs with blinded sample labeling to reduce bias .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.